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Abstract

Vedaclidine is an experimental drug candidate with a unique pharmacological profile, acting as
a selective agonist at the M1 and M4 muscarinic acetylcholine receptors while simultaneously
exhibiting antagonist activity at the M2, M3, and M5 subtypes.[1][2][3] This mixed agonist-
antagonist profile has positioned Vedaclidine as a compound of interest for therapeutic
applications, particularly in the realm of analgesia where it has demonstrated potency greater
than morphine in preclinical models.[1] This technical guide provides a comprehensive
overview of the chemical structure, physicochemical properties, and pharmacological
characteristics of Vedaclidine, intended to serve as a valuable resource for researchers and
professionals in the field of drug development.

Chemical Structure and Identifiers

Vedaclidine, also known by its codenames LY-297,802 and NNC 11-1053, is a complex
heterocyclic molecule.[1] Its chemical identity is precisely defined by the following identifiers:
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Identifier Value

(3S)-3-[4-(Butylsulfanyl)-1,2,5-thiadiazol-3-yl]-1-

UPAC Name azabicyclo[2.2.2]octane

SMILES String CCCCSC1=NSN=Cl[C@@H]2CN3CCC2CC3
CAS Number 141575-50-0

Molecular Formula C13H21NsS2

Molecular Weight 283.45 g/mol [1]

ChEMBL ID CHEMBL136807

PubChem CID 9889093

Physicochemical Properties

The physicochemical properties of a drug candidate are critical determinants of its
pharmacokinetic and pharmacodynamic behavior. While comprehensive experimental data for
Vedaclidine's properties are not extensively published, the following table summarizes
available information.

Property Value
pKa Data not available
Aqueous Solubility Data not available
LogP (Predicted) 3.1[4]

Further experimental determination of pKa and aqueous solubility is recommended for
comprehensive formulation and development.

Pharmacological Properties

Vedaclidine's defining characteristic is its mixed agonist-antagonist activity at muscarinic
acetylcholine receptors. This section details its binding affinities and functional potencies at the
five receptor subtypes (M1-M5).
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Receptor Binding Affinities

Radioligand binding assays are employed to determine the affinity of a compound for its target
receptors, typically expressed as the inhibition constant (Ki). While specific Ki values for
Vedaclidine at all five muscarinic receptor subtypes are not readily available in the public
domain, it is reported to have high affinity for muscarinic receptors in brain homogenates.[]

Quantitative Ki values from competitive binding assays are essential for a complete
understanding of Vedaclidine's receptor interaction profile.

Functional Activity

Functional assays measure the biological response elicited by a compound upon binding to its
receptor. Vedaclidine demonstrates a unique functional selectivity profile:

e Agonist at M1 and M4 Receptors: Vedaclidine stimulates the activity of M1 and M4
receptors.[1][2][3]

e Antagonist at M2, M3, and M5 Receptors: Vedaclidine blocks the activity of M2, M3, and M5
receptors.[1][2][3]

The following table summarizes the functional potency of Vedaclidine at the different
muscarinic receptor subtypes.

Receptor Subtype Activity Potency (ECsolICso)
M1 Agonist Data not available
M2 Antagonist Data not available
M3 Antagonist Data not available
M4 Agonist Data not available
M5 Antagonist Data not available

ECso (half maximal effective concentration) for agonists and ICso (half maximal inhibitory
concentration) for antagonists are critical parameters for quantifying functional potency. Further
research is needed to establish these values for Vedaclidine.
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Signaling Pathways

Vedaclidine's pharmacological effects are mediated through the modulation of distinct
intracellular signaling cascades initiated by muscarinic receptor activation or blockade.

M1 and M4 Receptor Agonism

Activation of M1 and M4 receptors by Vedaclidine leads to the engagement of specific G
proteins and downstream signaling pathways.
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Vedaclidine's agonist activity at M1 and M4 receptors.

M2, M3, and M5 Receptor Antagonism

As an antagonist at M2, M3, and M5 receptors, Vedaclidine blocks the signaling pathways
normally initiated by acetylcholine.
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Vedaclidine's antagonist activity at M2, M3, and M5 receptors.

Experimental Protocols

The following sections outline generalized experimental protocols for assessing the binding and
functional activity of compounds like Vedaclidine at muscarinic receptors. Specific parameters
should be optimized for each experiment.

Radioligand Binding Assay (Competitive Inhibition)
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This protocol is designed to determine the binding affinity (Ki) of a test compound for a specific
muscarinic receptor subtype.

Prepare cell membranes expressing
the target muscarinic receptor subtype

l

Incubate membranes with a fixed concentration
of radioligand (e.g., [*H]-NMS) and
varying concentrations of Vedaclidine

y

Separate bound from free radioligand
via rapid filtration

y

Quantify radioactivity of bound radioligand
using liquid scintillation counting

y

Analyze data to determine the ICso value

y

Calculate the Ki value using the
Cheng-Prusoff equation

Click to download full resolution via product page

Workflow for a competitive radioligand binding assay.

© 2025 BenchChem. All rights reserved. 6/11 Tech Support


https://www.benchchem.com/product/b117435?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b117435?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Materials:

Cell membranes expressing the human muscarinic receptor subtype of interest.

Radioligand (e.g., [H]-N-methylscopolamine, [*H]-QNB).

Unlabeled competitor (Vedaclidine).

Assay buffer (e.g., 50 mM Tris-HCI, pH 7.4).

Glass fiber filters.

Scintillation fluid.

Procedure:

Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the
radioligand, and a range of concentrations of Vedaclidine.

Equilibration: Incubate the plate at a specified temperature (e.g., room temperature) for a
sufficient time to reach equilibrium.

Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the
membrane-bound radioligand from the free radioligand.

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound
radioligand.

Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the
radioactivity using a scintillation counter.

Data Analysis: Plot the percentage of specific binding against the logarithm of the
Vedaclidine concentration. Fit the data to a sigmoidal dose-response curve to determine the
ICso value.

Ki Calculation: Calculate the Ki value using the Cheng-Prusoff equation: Ki = ICso / (1 +
[L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
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Functional Assay: Phosphoinositide (PIl) Hydrolysis (for
M1, M3, M5)

This assay measures the agonist-induced accumulation of inositol phosphates, a downstream

signaling event of Gg/11-coupled receptors.

Culture cells expressing the target
muscarinic receptor subtype (M1, M3, or M5)

:

Label cells with [3H]-myo-inositol

l

Stimulate cells with varying
concentrations of Vedaclidine

:

Lyse the cells and separate the
inositol phosphates by ion-exchange chromatography

l

Quantify the radioactivity of the
inositol phosphate fractions

:

Analyze data to determine the ECso value
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Workflow for a phosphoinositide hydrolysis assay.

Materials:

Cells expressing the human M1, M3, or M5 muscarinic receptor.

[3H]-myo-inositol.

Vedaclidine.

Cell lysis buffer.

lon-exchange chromatography columns.

Scintillation fluid.

Procedure:

Cell Labeling: Incubate the cells with [2H]-myo-inositol for 24-48 hours to allow for its
incorporation into cellular phosphoinositides.

o Stimulation: Treat the labeled cells with a range of concentrations of Vedaclidine for a
specific time period.

e Lysis and Separation: Lyse the cells and separate the water-soluble inositol phosphates from
the lipids using ion-exchange chromatography.

» Quantification: Elute the different inositol phosphate fractions and measure their radioactivity
using a scintillation counter.

o Data Analysis: Plot the amount of inositol phosphate produced against the logarithm of the
Vedaclidine concentration. Fit the data to a sigmoidal dose-response curve to determine the
ECso value.

Functional Assay: cAMP Accumulation (for M2, M4)
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This assay measures the inhibition of adenylyl cyclase activity, a hallmark of Gi/o-coupled
receptor activation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://www.benchchem.com/product/b117435?utm_src=pdf-custom-synthesis
https://en.wikipedia.org/wiki/Vedaclidine
https://www.researchgate.net/figure/Muscarinic-Receptor-Agonists-Approved-for-Therapeutic-Protocols-or-Used-in-Clinical_tbl3_236226523
https://www.benchchem.com/product/b130018
https://pmc.ncbi.nlm.nih.gov/articles/PMC5836741/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5836741/
https://www.benchchem.com/product/b117435#chemical-structure-and-properties-of-vedaclidine
https://www.benchchem.com/product/b117435#chemical-structure-and-properties-of-vedaclidine
https://www.benchchem.com/product/b117435#chemical-structure-and-properties-of-vedaclidine
https://www.benchchem.com/product/b117435#chemical-structure-and-properties-of-vedaclidine
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b117435?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b117435?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 11/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b117435?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

